molecular formula C13H16N4O2 B1328945 3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide CAS No. 1119449-54-5

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide

Cat. No.: B1328945
CAS No.: 1119449-54-5
M. Wt: 260.29 g/mol
InChI Key: SSRBVENDMFAUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity

3-{5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl}benzamide derivatives have been explored for their antioxidant properties. Bondock, Adel, and Etman (2016) synthesized a series of 1,3,4-oxadiazoles and evaluated their antioxidant activity. Among these, certain compounds showed excellent activity and protection against DNA damage, indicating the potential of these derivatives as antioxidants (Bondock, Adel, & Etman, 2016).

Antimicrobial Activity

These compounds have also been investigated for their antimicrobial properties. Desai et al. (2016) conducted a study on various benzamides with 1,3,4-oxadiazole structures, revealing significant antibacterial and antifungal activities. This research highlights the potential of 1,3,4-oxadiazole derivatives in combating microbial infections (Desai et al., 2016).

Cancer Therapy

In the context of cancer therapy, 1,3,4-oxadiazole derivatives have shown promise. Han et al. (2016) discovered that certain 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides effectively inhibited RET kinase activity, which is pivotal in cancer treatment. These findings suggest a potential role for these compounds in developing novel cancer therapies (Han et al., 2016).

Anticancer Evaluation

Ravinaik et al. (2021) synthesized and evaluated a series of substituted benzamides, including 1,3,4-oxadiazole derivatives, for their anticancer activity against various cancer cell lines. This study demonstrates the potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Antidiarrheal Agents

Adelstein et al. (1976) explored the use of 1,3,4-oxadiazole derivatives as antidiarrheal agents. Their study found certain compounds to be equipotent to existing antidiarrheal drugs, with low analgesic activity, suggesting their potential as novel antidiarrheal medications (Adelstein, Yen, Dajani, & Bianchi, 1976).

Antitubercular Activity

Nayak et al. (2016) synthesized new N-aryl-4-amide derivatives of 1,3,4-oxadiazoles and evaluated their antitubercular activities. Some of these compounds showed significant activity against Mycobacterium tuberculosis, indicating their potential use in tuberculosis treatment (Nayak et al., 2016).

Safety and Hazards

The compound is classified as a combustible solid . It has a GHS07 signal word “Warning” and hazard statements H315 - H319, indicating it can cause skin and eye irritation . Precautionary statements include P264 - P280 - P302 + P352 - P305 + P351 + P338 - P332 + P313 - P337 + P313 .

Properties

IUPAC Name

3-[5-(propylaminomethyl)-1,2,4-oxadiazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-2-6-15-8-11-16-13(17-19-11)10-5-3-4-9(7-10)12(14)18/h3-5,7,15H,2,6,8H2,1H3,(H2,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRBVENDMFAUHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=NC(=NO1)C2=CC(=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197976
Record name 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119449-54-5
Record name 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119449-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[5-[(Propylamino)methyl]-1,2,4-oxadiazol-3-yl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.